BenchChemオンラインストアへようこそ!

4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Modulation

4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1795420-75-5; molecular formula C₁₁H₁₅N₇O₂S; MW 309.35 g/mol) is a synthetic heterocyclic small molecule composed of a pyrimidine core substituted at the 4-position with an N-methylsulfonyl-piperazine moiety and at the 6-position with a 1H-1,2,4-triazole ring. The compound belongs to the broader chemotype of piperazinyl-triazolyl-pyrimidines, a scaffold class that has been explored in both kinase inhibition (e.g., the S6K1 inhibitor PF‑4708671) and poly(ADP‑ribose) polymerase (PARP) inhibition programs.

Molecular Formula C11H15N7O2S
Molecular Weight 309.35
CAS No. 1795420-75-5
Cat. No. B2641462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
CAS1795420-75-5
Molecular FormulaC11H15N7O2S
Molecular Weight309.35
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3
InChIInChI=1S/C11H15N7O2S/c1-21(19,20)17-4-2-16(3-5-17)10-6-11(14-8-13-10)18-9-12-7-15-18/h6-9H,2-5H2,1H3
InChIKeyCJQLPNXIWHCPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1795420-75-5): Structural Identity and Scaffold Context for Procurement


4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1795420-75-5; molecular formula C₁₁H₁₅N₇O₂S; MW 309.35 g/mol) is a synthetic heterocyclic small molecule composed of a pyrimidine core substituted at the 4-position with an N-methylsulfonyl-piperazine moiety and at the 6-position with a 1H-1,2,4-triazole ring . The compound belongs to the broader chemotype of piperazinyl-triazolyl-pyrimidines, a scaffold class that has been explored in both kinase inhibition (e.g., the S6K1 inhibitor PF‑4708671) and poly(ADP‑ribose) polymerase (PARP) inhibition programs [1]. The electron‑withdrawing methylsulfonyl group on the piperazine nitrogen differentiates it from the unsubstituted piperazine analog (CAS 1949815‑87‑5) and is expected to modulate both the basicity of the piperazine ring and the overall hydrogen‑bond‑acceptor capacity of the molecule .

Why 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine Cannot Be Generically Substituted with In‑Class Analogs


While the piperazinyl‑triazolyl‑pyrimidine scaffold is shared across many research compounds, the N‑methylsulfonyl substitution at the piperazine 4‑position imparts distinct electronic and steric properties that are absent in the unsubstituted piperazine analog (CAS 1949815‑87‑5) or in N‑acyl congeners. The methylsulfonyl group is a strong electron‑withdrawing moiety (Hammett σₚ ≈ 0.72 for –SO₂CH₃) that substantially reduces the pKₐ of the piperazine nitrogen, alters the hydrogen‑bond‑acceptor profile (adding two sulfonyl oxygens), and increases both molecular weight and topological polar surface area [1]. In medicinal chemistry campaigns targeting kinases or PARP enzymes, such modifications have been shown to affect target potency, isoform selectivity, and metabolic stability in ways that cannot be predicted from the unsubstituted or acyl‑substituted counterparts [2]. Consequently, procurement of a close analog in place of the titled compound risks invalidating structure‑activity relationship (SAR) conclusions and may introduce uncontrolled variables in biochemical or cellular assays [3].

Quantitative Evidence Guide: 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine Compared with Structural Analogs


Structural Differentiation: Methylsulfonyl vs. Unsubstituted Piperazine in the Triazolyl‑Pyrimidine Scaffold

The titled compound differs from its closest commercially available analog, 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1949815-87-5), by the presence of a methylsulfonyl (–SO₂CH₃) group on the piperazine N4 position. This substitution increases the molecular weight from 231.26 to 309.35 g/mol (Δ = +78.09 g/mol) and introduces two additional hydrogen‑bond‑acceptor oxygen atoms, raising the HBA count from 7 to 9 . The Hammett σₚ constant for –SO₂CH₃ (≈0.72) indicates a strong electron‑withdrawing effect that reduces the basicity of the piperazine nitrogen, thereby altering the protonation state at physiological pH and potentially affecting target‑binding interactions and membrane permeability [1]. No direct head‑to‑head biological potency comparison between the two compounds has been identified in the peer‑reviewed literature as of the search date.

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Modulation

Scaffold‑Level Kinase Inhibition Potential: Piperazinyl‑Pyrimidine Chemotype Benchmarking

Although no kinase inhibition data are available for the titled compound itself, the piperazinyl‑pyrimidine chemotype is validated in kinase drug discovery. PF‑4708671, a piperazinyl‑pyrimidine analog, inhibits S6K1 with a Kᵢ of 20 nM (IC₅₀ = 160 nM) and exhibits >400‑fold selectivity over the closely related S6K2 isoform [1]. This class‑level evidence demonstrates that the piperazinyl‑pyrimidine core can achieve both high potency and isoform selectivity when appropriately substituted. The methylsulfonyl modification present in the titled compound may alter the kinase selectivity profile relative to PF‑4708671, but no direct comparative data exist.

Kinase Inhibition S6K1 Scaffold Comparison Selectivity

PARP Inhibition Scaffold Context: Triazolyl‑Piperazine‑Pyrimidine Chemotype in Patent Literature

Chinese patent CN106749261A discloses a series of substituted triazole‑piperazine compounds as PARP inhibitors, establishing that the triazolyl‑piperazine‑pyrimidine scaffold is compatible with PARP‑1/2 enzyme inhibition [1]. Separately, US patent US9255106 reports compound S3, a piperazinotriazole‑containing molecule, with an IC₅₀ of 0.220 nM against recombinant human PARP2 [2]. While the titled compound is not explicitly claimed or tested in these documents, its core scaffold aligns with the structural motifs shown to engage the PARP catalytic domain. The methylsulfonyl group differentiates it from the exemplified patent compounds, which predominantly feature acyl or aryl substituents on the piperazine nitrogen.

PARP Inhibition DNA Damage Repair Oncology Scaffold Patent Analysis

Antimicrobial Activity Landscape: Triazolyl‑Pyrimidine‑Sulfonyl Derivatives

A 2014 study by Mohan et al. evaluated a series of methylpyrimidine sulfonyl piperazine derivatives for in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, anthelmintic activity against Pheretima posthuma, and anti‑inflammatory activity in a carrageenan‑induced rat paw edema model [1]. Several compounds demonstrated potent pharmacophore behavior, establishing that the sulfonyl‑piperazine‑pyrimidine motif is compatible with antimicrobial activity. The titled compound shares this core architecture, with the addition of a 1,2,4‑triazole ring at the pyrimidine 6‑position—a feature known to enhance antimicrobial potency in related heterocyclic series [2]. No direct antimicrobial data for CAS 1795420‑75‑5 are available; the evidence is limited to class‑level inference from structurally related compounds.

Antimicrobial Antibacterial Triazole Derivatives SAR

Recommended Application Scenarios for 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine Based on Available Evidence


Kinase Inhibitor Lead Generation and SAR Profiling

The titled compound is suitable as a scaffold‑differentiated starting point for kinase inhibitor discovery programs, particularly those targeting the AGC kinase family (e.g., S6K, MSK, RSK). The piperazinyl‑pyrimidine core has established nanomolar potency against S6K1 (Kᵢ = 20 nM for PF‑4708671), and the N‑methylsulfonyl substituent offers a distinct electronic environment compared to the N‑methyl or N‑acyl analogs commonly used in kinase inhibitor design [1]. Researchers should screen the compound against a kinase panel to determine its selectivity fingerprint and compare it with PF‑4708671 and other piperazinyl‑pyrimidine controls.

PARP Inhibitor Medicinal Chemistry Control Compound

Given the demonstrated compatibility of triazolyl‑piperazine‑pyrimidine scaffolds with PARP enzyme inhibition (e.g., IC₅₀ = 0.220 nM for compound S3 against PARP2), the titled compound can serve as a structurally distinct control or comparator in PARP‑1/2 inhibitor optimization campaigns [1]. Its methylsulfonyl substituent provides a hydrogen‑bond‑accepting sulfonamide motif that may engage the PARP nicotinamide‑binding pocket differently than the acyl‑piperazine substituents prevalent in patent literature.

Antimicrobial Activity Screening in Triazole‑Pyrimidine SAR Programs

Based on the antibacterial activity demonstrated by structurally related methylpyrimidine sulfonyl piperazine derivatives against both Gram‑negative (E. coli) and Gram‑positive (S. aureus) strains, the titled compound is a logical candidate for antimicrobial susceptibility testing [1]. The presence of the 1,2,4‑triazole ring at the pyrimidine 6‑position may confer additional activity against fungal pathogens, consistent with the known role of triazole moieties in CYP51 inhibition [2]. Researchers should include the unsubstituted piperazine analog (CAS 1949815‑87‑5) as a comparator to isolate the contribution of the methylsulfonyl group.

Chemical Biology Probe for Sulfonamide‑Dependent Target Engagement

The methylsulfonyl substituent is an established sulfonamide pharmacophore that can participate in hydrogen‑bond networks within enzyme active sites (e.g., carbonic anhydrase, metalloproteases). Researchers studying sulfonamide‑dependent protein‑ligand interactions may employ the titled compound as a tool to probe binding requirements, using the unsubstituted piperazine analog (CAS 1949815‑87‑5) as a negative control [1]. This application is supported by the strong electron‑withdrawing character of the –SO₂CH₃ group (σₚ ≈ 0.72), which differentiates it from electron‑donating or neutral N‑substituents [2].

Quote Request

Request a Quote for 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.